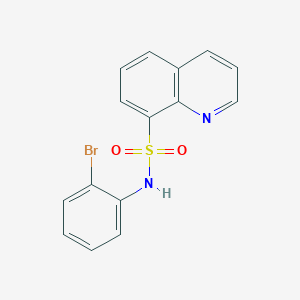

N-(2-bromophenyl)quinoline-8-sulfonamide

Description

Significance of Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. jkchemical.com Its presence in natural alkaloids, most notably quinine (B1679958) from the cinchona tree, heralded its therapeutic potential. nih.gov Today, quinoline derivatives are recognized for an extensive array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov This versatility stems from the scaffold's ability to interact with a multitude of biological targets, often through intercalation with DNA, inhibition of key enzymes like topoisomerases, or modulation of receptor activity. nih.govnih.gov The planar nature of the quinoline ring system facilitates these interactions, making it a privileged structure in drug design.

Importance of Sulfonamide Moiety in Bioactive Compounds

The sulfonamide functional group (-SO2NH-) is another pharmacologically significant moiety, first gaining prominence with the discovery of sulfa drugs, the first class of synthetic antibacterial agents. mdpi.com Beyond their antimicrobial effects, sulfonamides are integral to a wide range of therapeutics, including diuretics, hypoglycemic agents, and anticonvulsants. cymitquimica.com The sulfonamide group can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases, making it a key component in the design of specific enzyme inhibitors. nih.gov Its ability to form hydrogen bonds and its relatively stable, rigid structure contribute to its effectiveness in molecular recognition at receptor sites. researchgate.net

Historical Context and Evolution of Quinoline-8-sulfonamide (B86410) Research

The strategic combination of the quinoline and sulfonamide moieties has led to the development of numerous derivatives with significant biological activities. Research into quinoline-sulfonamides has explored their potential as anticancer agents, enzyme inhibitors, and neurotherapeutics. fujifilm.com For instance, various quinoline-sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase isoforms, some of which are implicated in glaucoma and certain types of cancer. nih.gov More recent studies have focused on designing quinoline-8-sulfonamides as modulators of pyruvate (B1213749) kinase M2 (PKM2), an enzyme critical to cancer metabolism, highlighting the ongoing evolution of this research area. nih.govnih.gov The synthesis of these compounds typically involves the reaction of a quinoline-sulfonyl chloride with a primary or secondary amine, allowing for a diverse range of substituents to be introduced at the sulfonamide nitrogen. nih.gov

Rationale for Investigating N-(2-bromophenyl)quinoline-8-sulfonamide

While dedicated research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the established activities of its constituent parts and related molecules. The "N-aryl" substitution on the sulfonamide group is a common strategy in medicinal chemistry to explore structure-activity relationships. The introduction of a 2-bromophenyl group introduces specific steric and electronic properties. The bromine atom, a halogen, can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding, which can be a significant interaction in protein-ligand binding.

The investigation into closely related N-aryl quinoline-sulfonamides has revealed their potential as inhibitors of various enzymes. Therefore, it is plausible that this compound could be synthesized and evaluated for a range of biological activities, including as an anticancer agent or an enzyme inhibitor. The specific substitution pattern of the bromo-substituted phenyl ring would be expected to modulate the biological activity and selectivity compared to other N-aryl quinoline-sulfonamide derivatives.

Detailed Research Findings

As of the latest available information, specific research detailing the synthesis, characterization, and biological evaluation of this compound is not present in peer-reviewed scientific journals. Chemical suppliers list the compound, confirming its synthesis is feasible and it is available for research purposes. fujifilm.comcymitquimica.com

The general synthetic route for N-aryl quinoline-8-sulfonamides involves the reaction of quinoline-8-sulfonyl chloride with the corresponding aniline, in this case, 2-bromoaniline (B46623). nih.gov

General Synthesis of N-aryl quinoline-8-sulfonamides: Quinoline-8-sulfonyl chloride + Substituted Aniline → N-aryl quinoline-8-sulfonamide + HCl

Without specific experimental data, tables on its biological activity or detailed research findings cannot be constructed. The scientific community awaits dedicated studies to elucidate the potential of this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromophenyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-12-7-1-2-8-13(12)18-21(19,20)14-9-3-5-11-6-4-10-17-15(11)14/h1-10,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWPMLLBLRFMJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of N 2 Bromophenyl Quinoline 8 Sulfonamide

Established Synthetic Routes to N-(2-bromophenyl)quinoline-8-sulfonamide

The synthesis of this compound is primarily achieved through a two-step process involving the preparation of a key intermediate, quinoline-8-sulfonyl chloride, followed by its reaction with 2-bromoaniline (B46623).

Chlorosulfonylation and Amination Approaches

The foundational route to this compound begins with the chlorosulfonylation of quinoline (B57606). This transformation is crucial for introducing the sulfonyl chloride functionality at the 8-position of the quinoline ring. A common method involves the reaction of quinoline with an excess of chlorosulfonic acid. google.com To facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride, thionyl chloride is often employed in the presence or absence of a catalyst like dimethylformamide (DMF). google.com

Once quinoline-8-sulfonyl chloride is obtained, the subsequent amination with 2-bromoaniline furnishes the desired this compound. This reaction is typically carried out in an anhydrous solvent, such as acetonitrile (B52724) or chloroform, in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. mdpi.comnih.gov

Table 1: General Reaction Conditions for the Synthesis of N-Aryl-quinoline-8-sulfonamides

| Step | Reagents | Solvent | Temperature | Reference |

| Chlorosulfonylation | Quinoline, Chlorosulfonic Acid, Thionyl Chloride | - | 100-160°C | google.com |

| Amination | Quinoline-8-sulfonyl chloride, Amine, Triethylamine | Chloroform | 5°C to room temp. | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. While a specific protocol for the microwave-assisted synthesis of this compound has not been detailed in the literature, the general principles have been applied to the synthesis of both quinolines and sulfonamides. Microwave irradiation can facilitate the Friedländer annulation for quinoline synthesis and can also promote the reaction between sulfonyl chlorides and amines to form sulfonamides. This suggests that a microwave-assisted approach could be a viable and efficient alternative to conventional heating for the synthesis of the title compound.

Derivatization Strategies for this compound Analogs

The presence of the 2-bromophenyl moiety and the quinoline ring system in this compound opens up numerous avenues for structural modification. These derivatizations are key to creating libraries of compounds for various applications.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole linkages. While direct CuAAC on this compound is not the primary approach, the quinoline-8-sulfonamide (B86410) scaffold is readily functionalized for this reaction. For instance, by first synthesizing an alkyne-containing derivative, such as N-propargyl-quinoline-8-sulfonamide, a wide array of azides can be "clicked" onto the molecule.

A representative procedure involves the reaction of the alkyne-functionalized quinoline-8-sulfonamide with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.com This strategy allows for the introduction of diverse functionalities, including those that might not be compatible with the initial sulfonamide synthesis.

Table 2: Representative Conditions for CuAAC on a Quinoline-8-sulfonamide Scaffold

| Reactants | Catalyst System | Solvent | Temperature | Reference |

| N-propargyl-quinoline-8-sulfonamide, Organic Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | mdpi.com |

This approach has been successfully used to synthesize a series of 8-quinolinesulfonamido-1,2,3-triazoles. mdpi.com

Nucleophilic Substitution Reactions

The 2-bromophenyl group in this compound is a handle for nucleophilic substitution reactions, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. This strategy has been employed to synthesize various aryl-substituted quinolines from their bromo-precursors. researchgate.net This would allow for the substitution of the bromine atom with a wide range of aryl and heteroaryl groups, significantly diversifying the structure.

Electrophilic Aromatic Substitution Reactions

The quinoline ring system in this compound is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. Research on related 8-aminoquinoline (B160924) derivatives has shown that halogenation, a type of electrophilic aromatic substitution, can be directed to the C-5 position of the quinoline ring. For example, Ni(II)-catalyzed iodination of 8-aminoquinoline derivatives using molecular iodine occurs regioselectively at the C-5 position. nih.gov This suggests that electrophilic substitution on this compound would likely also occur at the C-5 position, allowing for the introduction of various electrophiles.

N-Alkylation and Cross-Coupling Methods

The presence of both a nucleophilic sulfonamide NH group and an electrophilic C-Br bond makes This compound a versatile substrate for a range of functionalization reactions. These transformations enable the introduction of diverse substituents, leading to the generation of libraries of derivatives for various scientific applications.

N-Alkylation

The nitrogen atom of the sulfonamide group can be alkylated to introduce alkyl substituents. This transformation is typically achieved by reacting the sulfonamide with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides and alcohols.

The N-alkylation of sulfonamides with alkyl halides generally proceeds via an S(_N)2 mechanism, where a base is used to deprotonate the sulfonamide, forming a more nucleophilic sulfonamidate anion. A variety of bases and solvents can be employed, with the choice depending on the specific substrate and alkylating agent.

Alternatively, the "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the use of alcohols as alkylating agents. organic-chemistry.org This method is considered more environmentally benign as it generates water as the primary byproduct. organic-chemistry.org This transformation is typically catalyzed by transition metal complexes, such as those based on iridium or manganese. organic-chemistry.orgnih.gov The reaction of sulfonamides with benzylic alcohols has been successfully demonstrated using an iron(II) chloride catalyst. organic-chemistry.org

Table 1: Representative Conditions for N-Alkylation of Sulfonamides

| Alkylating Agent | Catalyst/Base System | Solvent | Temperature (°C) | Reference(s) |

| Alkyl Halide | K₂CO₃ | Acetone | Room Temp. | researchgate.net |

| Alkyl Halide | FeCl₃ / ZnCl₂ | 1,2-Dichloroethane | Not specified | libretexts.org |

| Alcohol | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Water | Microwave | nih.gov |

| Benzyl Alcohol | Mn(I) PNP pincer complex / K₂CO₃ | Benzyl Alcohol | Not specified | organic-chemistry.org |

| Benzyl Alcohol | FeCl₂ / K₂CO₃ | Benzyl Alcohol | 135 | organic-chemistry.org |

This table presents generalized conditions for the N-alkylation of sulfonamides based on literature for analogous compounds.

Cross-Coupling Methods

The 2-bromophenyl moiety of This compound is a suitable substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.

Intermolecular Cross-Coupling:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming new C-C bonds and would allow for the introduction of various aryl or vinyl substituents at the 2-position of the phenyl ring. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This coupling reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This method is instrumental for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a C-N bond between the aryl bromide and an amine. pitt.eduresearchgate.net This would allow for the introduction of a wide range of primary or secondary amines, including cyclic amines like piperazine, at the 2-position of the phenyl ring.

Table 2: General Conditions for Intermolecular Cross-Coupling of Aryl Bromides

This table presents generalized conditions for cross-coupling reactions on aryl bromides, which are applicable to this compound.

Intramolecular Cross-Coupling:

The structure of This compound is well-suited for intramolecular cyclization reactions. Specifically, an intramolecular C-S bond formation can occur between the sulfonamide nitrogen (after deprotonation) and the bromine-bearing carbon of the phenyl ring. This reaction, often catalyzed by copper (Ullmann condensation) or palladium, leads to the formation of a seven-membered heterocyclic ring system. researchgate.net This transformation results in the synthesis of dibenzo[b,f] nih.govpitt.eduthiazepine 1,1-dioxide derivatives, a class of compounds with recognized biological activities. researchgate.net

Reaction Mechanism Analysis in Synthetic Pathways

The synthetic transformations of This compound are governed by well-established reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

N-Alkylation Reaction Mechanism

The N-alkylation of the sulfonamide can proceed through two primary mechanistic pathways depending on the alkylating agent.

With Alkyl Halides: The reaction typically follows an S(_N)2 mechanism . A base abstracts the acidic proton from the sulfonamide nitrogen to form a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product.

With Alcohols (Borrowing Hydrogen): The "borrowing hydrogen" mechanism is a more complex, metal-catalyzed process. The transition metal catalyst first oxidizes the alcohol to an aldehyde, generating a metal-hydride species. The sulfonamide then condenses with the in-situ generated aldehyde to form an N-sulfonyl imine. Finally, the metal-hydride reduces the imine to afford the N-alkylated sulfonamide and regenerate the active catalyst. organic-chemistry.org

Cross-Coupling Reaction Mechanisms

Transition-metal-catalyzed cross-coupling reactions are central to the functionalization of the 2-bromophenyl group and generally proceed through a catalytic cycle involving the metal center.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions largely follow a common catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (C-Br bond) of This compound , forming a Pd(II) intermediate. libretexts.orgpitt.edu

Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange (for Buchwald-Hartwig): In the Suzuki reaction, the boronic acid, activated by a base, transfers its organic group to the palladium center. libretexts.org In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II) complex. wikipedia.org In the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. pitt.edu

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. pitt.edu

Copper-Catalyzed Cross-Coupling (Ullmann Condensation): The Ullmann reaction provides an alternative, often harsher, method for forming C-N and C-S bonds. organic-chemistry.orgnie.edu.sg The generally accepted mechanism for C-N coupling involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. organic-chemistry.orgnie.edu.sg Reductive elimination from this intermediate yields the N-arylated product and a copper(I) halide. For the intramolecular C-S cyclization, a similar pathway involving a copper(I) sulfonamidate is proposed.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods offer valuable insights into the molecular structure of N-(2-bromophenyl)quinoline-8-sulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the compound's identity and provide details about its electronic environment and functional groups.

In a typical ¹H NMR spectrum of related quinoline-sulfonamide derivatives, the aromatic protons of the quinoline (B57606) and phenyl rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be instrumental in assigning each proton to its respective position on the aromatic rings. The proton of the sulfonamide (SO₂NH) group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, indicative of its involvement in hydrogen bonding.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom in the molecule. The carbon atoms of the quinoline and bromophenyl rings would have characteristic chemical shifts, and the positions of these signals can be predicted using computational models and by comparison with similar known structures.

IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. Key vibrational bands for this compound would include the N-H stretching vibration of the sulfonamide group, typically observed in the range of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as strong bands around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Single-Crystal X-ray Diffraction Studies

Studies on quinoline-8-sulfonamide (B86410) reveal that it crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net The molecular conformation of this parent compound is characterized by the participation of the sulfonamide group in both intramolecular and intermolecular hydrogen bonding. nih.govnih.govresearchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈N₂O₂S |

| Formula weight | 208.23 |

| Temperature | 298 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | |

| a | 8.9431 (3) Å |

| b | 10.4542 (2) Å |

| c | 10.4648 (2) Å |

| β | 109.313 (2)° |

| Volume | 923.33 (4) ų |

| Z | 4 |

In the crystal structure of quinoline-8-sulfonamide, the sulfamoyl NH₂ group is involved in an intramolecular N-H···N hydrogen bond with the nitrogen atom of the quinoline ring, forming an S(6) graph-set motif. nih.govresearchgate.net This interaction likely influences the orientation of the sulfonamide group relative to the quinoline ring system.

Furthermore, molecules of quinoline-8-sulfonamide are linked by intermolecular N-H···O hydrogen bonds, where one of the sulfonamide hydrogens of one molecule forms a hydrogen bond with a sulfonyl oxygen atom of a neighboring molecule. nih.govnih.govresearchgate.net These interactions lead to the formation of inversion dimers. nih.govnih.govresearchgate.net It is noteworthy that the commonly observed S=O···H-N chains in many sulfonamide structures are absent in this case. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar, if not more complex, hydrogen bonding network, with the N-H of the sulfonamide bridge playing a key role.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H2···N1 | 0.88(2) | 2.22(2) | 2.693(2) | 112.5(16) |

| N2—H1···O2ⁱ | 0.89(2) | 2.09(2) | 2.973(2) | 172.1(18) |

Symmetry codes: (i) -x+1, -y+2, -z.

Conformational Preferences and Stereochemical Considerations

The intramolecular N-H···N hydrogen bond observed in the parent compound suggests a preference for a conformation where the sulfonamide group is oriented towards the quinoline nitrogen. This conformational preference may be maintained in the N-(2-bromophenyl) derivative, although the steric demands of the bromophenyl group could lead to a different equilibrium geometry. Computational modeling, in conjunction with experimental data, would be invaluable in mapping the potential energy surface and identifying the low-energy conformers of this molecule.

Computational Chemistry and Theoretical Modeling of N 2 Bromophenyl Quinoline 8 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular properties of quinoline-sulfonamide derivatives. nih.gov These methods provide deep insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.

The electronic properties of a molecule are critical to its reactivity and interactions. DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For a series of novel pyrazolyl quinolinone derivatives, these calculations have shown how different substituents can modulate the electronic structure. researchgate.net

Global reactivity descriptors, which are derived from HOMO and LUMO energies, help quantify a molecule's chemical behavior. These include chemical hardness (η), global softness (S), electrophilicity (ω), and electronegativity (χ). researchgate.net Studies on related sulfonamides demonstrate that these descriptors can effectively predict the stability and reactivity of the compounds. researchgate.net For instance, a lower HOMO-LUMO gap generally signifies higher reactivity and a greater ease of intramolecular charge transfer. researchgate.net

The molecular electrostatic potential (MEP) map is another crucial output of these calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In quinoline-sulfonamide derivatives, the oxygen atoms of the sulfonamide group typically exhibit a negative potential, marking them as likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov

Table 1: Representative Global Reactivity Descriptors for a Quinoline (B57606) Derivative Note: Data is illustrative and based on findings for related quinoline compounds, not specifically N-(2-bromophenyl)quinoline-8-sulfonamide.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.39 |

| LUMO Energy | -3.51 |

| Energy Gap (ΔE) | 2.88 |

Data derived from studies on related compounds. researchgate.net

A significant application of quantum chemical calculations is the prediction of vibrational spectra (Infrared and Raman), which can then be compared with experimental data to validate the computed structure. For a sulfonamide compound derived from tryptophan, computational studies accurately predicted C-N and C-H stretching and bending vibrations, showing good agreement with the experimental IR spectrum. mdpi.com Similarly, for new quinoline-sulfonamide derivatives, comprehensive spectroscopic analyses including 1H and 13C NMR, along with HRMS, have been used to confirm their structures, which align with computational assessments. nih.gov Theoretical calculations using Time-Dependent DFT (TD-DFT) can also predict UV-visible absorption spectra. nih.gov Studies on quinoline-sulphonamide fluorophores have shown that calculated absorbance spectra fall within a narrow range (337 nm to 341.73 nm), which is consistent with experimental observations. nih.gov This comparative approach is crucial for confirming the synthesized structures and understanding their photophysical properties.

Molecular Docking Studies of this compound and Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. nih.gov This method is pivotal in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov

Docking studies on various quinoline-sulfonamide derivatives have revealed detailed interaction patterns within the binding sites of several key proteins. For example, in studies targeting the M2 isoform of pyruvate (B1213749) kinase (PKM2), a cancer-related enzyme, quinoline-8-sulfonamide (B86410) derivatives were shown to interact with key amino acid residues. nih.govnih.gov The quinoline moiety often settles into apolar surfaces defined by residues like Phe26, Leu27, and Met30, while the sulfonamide group's oxygen atoms frequently act as hydrogen bond acceptors, interacting with residues such as Tyr390 and Lys311. nih.gov

In another study targeting HIV reverse transcriptase, quinoline derivatives showed hydrophobic interactions with TRP229 and formed hydrogen bonds with LYS 101. amazonaws.com The specific nature of these interactions—including hydrogen bonds, hydrophobic contacts, and π-π stacking—is essential for the stability of the ligand-protein complex and is a primary focus of interaction profiling. researchgate.netnih.gov

Table 2: Key Amino Acid Interactions for Quinoline-Sulfonamide Derivatives with PKM2 Note: This data is based on studies of derivatives designed as PKM2 modulators. nih.govnih.gov

| Interacting Residue | Interaction Type |

|---|---|

| Phe26, Leu27, Met30 | Hydrophobic/Apolar |

| Tyr390 | Hydrogen Bond |

| Leu353 | Hydrogen Bond |

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov This score helps to rank potential inhibitors, with lower (more negative) values indicating stronger binding. nih.gov For a series of quinoline derivatives designed as HIV reverse transcriptase inhibitors, docking scores ranged from -9.96 to -10.67 kcal/mol, which were superior to standard drugs used for comparison. amazonaws.com In another study of thiopyrano[2,3-b]quinoline derivatives targeting an anticancer peptide, binding affinities were found to be in the range of -5.3 to -6.1 kcal/mol. nih.gov These predicted affinities are crucial for prioritizing compounds for synthesis and further biological evaluation.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of the complex over time. researchgate.net MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions under conditions that mimic a physiological environment. nih.gov

In studies of quinoline-8-sulfonamide derivatives as PKM2 modulators, MD simulations were performed on the most promising ligand-protein complexes identified through docking. nih.gov These simulations help to confirm that the key interactions observed in the static dock, such as hydrogen bonds and hydrophobic contacts, are maintained over the simulation period, thus validating the stability of the binding mode. researchgate.netnih.gov By analyzing the trajectory of the atoms over time, researchers can gain a more realistic understanding of the compound's behavior in the active site of the target protein.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of the structure-activity relationships (SAR) of this compound and its analogs through computational methods is a key area of research in medicinal chemistry. These in silico studies, which include techniques like molecular docking and Density Functional Theory (DFT), provide valuable insights into how the structural features of these molecules influence their biological activities.

Computational approaches have been instrumental in understanding the SAR of the broader class of quinoline-sulfonamides. For instance, studies on various quinoline-sulfonamide derivatives have highlighted the critical role of the quinoline nucleus and the sulfonamide linker in interacting with biological targets. nih.gov Molecular docking simulations of quinoline derivatives have been employed to predict their binding affinities and modes of interaction with enzymes such as HIV reverse transcriptase and carbonic anhydrase. nih.govmdpi.com

In the context of this compound, the bromine substituent on the phenyl ring is a significant feature. The position and nature of substituents on the phenyl ring of quinoline derivatives are known to dramatically affect their biological profiles. For example, a SAR study on bromo derivatives of 8-substituted quinolines demonstrated that bromination could enhance anticancer potential. researchgate.net

DFT calculations are frequently used to analyze the electronic properties of such compounds, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net These parameters help in understanding the reactivity and interaction capabilities of the molecule. For a series of novel quinoline-sulfonamide derivatives, DFT studies have been used to analyze their electronic structures and reactivity patterns. nih.gov

The following table summarizes the key structural components of this compound and their potential influence on its activity, as inferred from computational studies on related compounds.

| Structural Moiety | Potential Role in Activity (Inferred from Related Compounds) | Relevant Computational Techniques |

| Quinoline Core | Acts as a critical scaffold for interaction with biological targets. The nitrogen atom can participate in hydrogen bonding. | Molecular Docking, DFT |

| Sulfonamide Linker (-SO₂NH-) | The sulfonamide group is a key pharmacophore, often involved in hydrogen bonding with receptor sites. Its geometry influences the overall conformation of the molecule. | Molecular Docking, DFT, X-ray Crystallography |

| 2-Bromophenyl Group | The bromine atom can act as a halogen bond donor and influences the lipophilicity and electronic properties of the molecule. Its ortho position can induce specific conformational preferences. | Molecular Docking, QSAR, DFT |

Research on related quinoline-based sulfonamides has shown that substitutions on the phenyl ring can modulate inhibitory activity against various enzymes. For example, in a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase inhibitors, the position of the sulfonamide group on the anilino moiety significantly impacted the inhibitory action. mdpi.com While this study did not include the exact 2-bromo analogue, it underscores the importance of substituent placement.

Furthermore, molecular docking studies on other quinoline derivatives have revealed specific interactions with amino acid residues in the active sites of target proteins. For instance, hydrophobic interactions and pi-pi stacking are common for the quinoline ring system, while the sulfonamide group often forms crucial hydrogen bonds. nih.govnih.gov It is reasonable to extrapolate that this compound would engage in similar interactions, with the 2-bromo substitution potentially influencing the orientation within the binding pocket.

The table below presents hypothetical interaction data for this compound with a generic enzyme active site, based on findings for analogous compounds.

| Molecular Fragment | Potential Interacting Residue Type | Type of Interaction |

| Quinoline Nitrogen | Polar (e.g., Serine, Threonine) | Hydrogen Bond |

| Quinoline Rings | Aromatic (e.g., Phenylalanine, Tyrosine) | π-π Stacking |

| Sulfonamide NH | Polar/Charged (e.g., Aspartate, Glutamate) | Hydrogen Bond |

| Sulfonamide SO₂ | Polar (e.g., Lysine, Arginine) | Hydrogen Bond |

| Bromine Atom | Electron-rich atom (e.g., Carbonyl oxygen) | Halogen Bond |

| Phenyl Ring | Hydrophobic (e.g., Leucine, Valine) | Hydrophobic Interaction |

Comparative Analysis with Other Quinoline and Sulfonamide Scaffolds

Structural Similarities and Differences Influencing Biological Activity

The defining feature of the title compound is the N-aryl substitution on the sulfonamide group, specifically a 2-bromophenyl group. The nature and position of substituents on this phenyl ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity.

Key Structural Features and Their Potential Influence:

Quinoline-8-sulfonamide (B86410) Moiety: This specific linkage creates a distinct spatial arrangement of the quinoline (B57606) and sulfonamide groups. The sulfonamide group at the 8-position of the quinoline ring can influence the electronic properties and steric hindrance around the nitrogen of the quinoline.

N-Aryl Substitution: The presence of the phenyl ring attached to the sulfonamide nitrogen introduces a large, hydrophobic moiety. The electronic nature of this ring can be tuned by substituents.

2-Bromo Substituent: The bromine atom at the ortho position of the phenyl ring is of particular interest. Halogen atoms are known to influence a molecule's lipophilicity, electronic character (as an electron-withdrawing group), and can participate in halogen bonding, a type of non-covalent interaction that can be important for ligand-receptor binding. The ortho-positioning of the bromine atom can also induce a specific conformational preference in the molecule due to steric effects.

Comparative Efficacy and Potency against Biological Targets

While specific biological data for N-(2-bromophenyl)quinoline-8-sulfonamide is not extensively reported in publicly available literature, the efficacy of closely related analogs provides valuable insights into its potential activities. Quinoline-8-sulfonamide derivatives have been investigated as inhibitors of several enzyme families, including pyruvate (B1213749) kinase M2 (PKM2), carbonic anhydrases (CAs), and as anticancer agents. nih.govmdpi.comnih.gov

For instance, a study on quinoline-8-sulfonamide derivatives as modulators of PKM2, an enzyme implicated in cancer metabolism, revealed that modifications on the N-substituent of the sulfonamide are critical for activity. nih.govmdpi.com While the specific 2-bromo derivative was not tested, the study highlights the importance of the substituent's nature in determining the compound's inhibitory potential.

In the context of carbonic anhydrase inhibition, the position of the sulfonamide group on the quinoline ring and the substitutions on the N-phenyl ring play a significant role. A study on 4-anilinoquinoline-based sulfonamides showed that para-substituted sulfonamides generally exhibited better inhibitory activity against cancer-related hCA IX than ortho- or meta-substituted analogs. nih.gov For example, a para-chloro substituted derivative showed potent inhibition, suggesting that halogen substitutions are favorable for activity. nih.gov

The following table presents data for some related quinoline sulfonamide derivatives, illustrating the impact of structural modifications on their biological activity.

| Compound/Derivative | Target | Activity (IC50/Ki) | Reference |

| N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide | PKM2 | Reference Compound | mdpi.com |

| 8-quinolinesulfonamido-1,2,3-triazole derivative (9a) | A549 lung cancer cells | IC50: 223.1 µg/mL | nih.govmdpi.com |

| 4-(6-chloro-3-((4-sulfamoylphenyl)amino)quinolin-4-yl)amino)benzenesulfonamide (13b) | hCA IX | Ki: 5.5 nM | nih.gov |

| 4-((6-chloro-4-((2-sulfamoylphenyl)amino)quinolin-3-yl)amino)benzenesulfonamide (9d) | hCA IX | Ki: 25.9 nM | nih.gov |

| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus | MIC: 19.04 × 10⁻⁵ mg/mL | nih.gov |

| Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli | MIC: 609 × 10⁻⁵ mg/mL | nih.gov |

This table is for illustrative purposes to show the type of data available for related compounds and is not an exhaustive list.

Insights from Related Quinoline-8-sulfonamide Derivatives

The study of related quinoline-8-sulfonamide derivatives provides a framework for understanding the potential structure-activity relationships (SAR) of this compound.

Influence of Halogen Substitution: The presence of a halogen on the N-phenyl ring is a recurring theme in active quinoline sulfonamides. For example, N-(quinolin-8-yl)-4-chloro-benzenesulfonamide has been shown to have significant antimicrobial activity when complexed with cadmium. nih.gov This suggests that the electron-withdrawing nature and the size of the halogen atom can be beneficial for biological activity. The 2-bromo substitution in the title compound would be expected to confer similar electronic properties to a 4-chloro substitution, but with a different steric profile due to its ortho position.

Role of the Quinoline Scaffold: The quinoline moiety itself is a versatile pharmacophore. Modifications to the quinoline ring, such as the introduction of hydroxyl or other functional groups, can further modulate the biological activity of the entire molecule. nih.gov In this compound, the unsubstituted quinoline ring provides a fundamental scaffold that can be further functionalized to optimize its properties.

Future Perspectives and Research Avenues

Exploration of Novel Synthetic Pathways and Advanced Functionalization

The synthesis of N-(2-bromophenyl)quinoline-8-sulfonamide and its analogs is ripe for innovation. Current methodologies for creating similar quinoline-sulfonamide hybrids often involve multi-step processes. nih.gov Future research will likely focus on developing more efficient, high-yield synthetic routes. This could involve the exploration of novel catalytic systems, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which have been successfully employed for the synthesis of other 8-quinolinesulfonamide derivatives. mdpi.comnih.govresearchgate.net

Furthermore, advanced functionalization of the quinoline (B57606) and phenyl rings of this compound is a key area for future investigation. The introduction of diverse substituents could significantly modulate the compound's physicochemical properties and biological activity. For instance, the strategic addition of hydrophilic or lipophilic groups to the quinoline core at various positions could enhance bioavailability and target engagement. nih.gov The bromine atom on the phenyl ring also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce additional functionalities.

Deeper Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical future endeavor. The quinoline-8-sulfonamide (B86410) scaffold is known to interact with various enzymes. For example, derivatives of this scaffold have been identified as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. mdpi.comnih.govresearchgate.net Studies have shown that the sulfonamide group can participate in crucial hydrogen bonding within the active sites of target proteins. nih.gov

Future research should aim to identify the specific cellular targets of this compound. This will involve a combination of in vitro and in silico approaches, including enzyme inhibition assays, affinity chromatography, and computational docking studies. Elucidating these mechanisms will be fundamental to understanding its potential therapeutic applications and for the rational design of more potent and selective analogs.

Rational Design of this compound Analogs with Enhanced Specificity and Potency

Building on a deeper mechanistic understanding, the rational design of this compound analogs represents a promising avenue for drug discovery. By leveraging computational tools such as molecular docking and molecular dynamics simulations, researchers can predict how structural modifications will affect the binding affinity and selectivity of the compound for its biological targets. mdpi.comnih.govresearchgate.net

For example, in silico studies on related quinoline-8-sulfonamides have guided the synthesis of derivatives with improved activity as PKM2 modulators. mdpi.comnih.gov These studies have highlighted the importance of specific interactions, such as hydrogen bonds formed by the sulfonamide group, in stabilizing the ligand-protein complex. nih.gov Future work on this compound will likely involve the systematic exploration of its structure-activity relationship (SAR). This will entail the synthesis and biological evaluation of a library of analogs with modifications at various positions to identify key structural features that govern potency and selectivity.

Application in Chemical Probe Development

The unique structural features of this compound make it a potential candidate for the development of chemical probes. These probes are invaluable tools for studying biological processes and for target identification and validation. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the this compound scaffold, researchers can create molecules that allow for the visualization and tracking of their interactions within a cellular environment.

The development of such probes would facilitate a more in-depth understanding of the compound's mechanism of action and could help to identify novel binding partners. This, in turn, could open up new therapeutic avenues for this class of compounds.

Advanced Spectroscopic and Imaging Techniques for Cellular Interactions

To fully comprehend the biological activity of this compound, it is essential to study its behavior in a cellular context. Advanced spectroscopic and imaging techniques will play a pivotal role in this endeavor. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy can be used to visualize the subcellular localization of fluorescently-labeled analogs of the compound.

Furthermore, spectroscopic methods like Förster resonance energy transfer (FRET) can provide insights into the direct interactions between the compound and its cellular targets in real-time. The application of these advanced techniques will be crucial for validating the findings from in vitro assays and for providing a more complete picture of the compound's cellular pharmacology.

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)quinoline-8-sulfonamide?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the quinoline core via the Skraup reaction using aniline derivatives, glycerol, and sulfuric acid, and (2) sulfonamide group introduction via reaction with sulfonyl chloride in the presence of a base (e.g., pyridine). For the 2-bromophenyl substitution, electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura) may be employed. Reaction conditions (solvent, temperature, time) must be optimized to avoid side products. Characterization via HPLC and NMR is critical to confirm purity and structural integrity .

Q. How is this compound characterized for crystallinity and purity?

- Methodological Answer : X-ray powder diffraction (XRPD) is used to confirm crystalline structure, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions. High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and composition. For purity, reverse-phase HPLC with UV detection (≥98% purity threshold) is recommended .

Q. What are the primary biological targets or research applications of this compound?

- Methodological Answer : The compound has shown potential as a modulator of α7 nicotinic acetylcholine receptors (nAChRs), acting as a positive allosteric modulator (PAM) or allosteric agonist. Its bromophenyl group influences binding affinity and selectivity. Researchers should employ electrophysiological assays (e.g., patch-clamp) on transfected HEK-293 cells expressing α7 nAChRs to evaluate activity .

Advanced Research Questions

Q. How does the position of bromine substitution (ortho vs. para) on the phenyl ring affect pharmacological activity?

- Methodological Answer : Comparative studies using analogs (e.g., 2BP-TQS vs. 4BP-TQS) reveal that bromine at the para position enhances allosteric agonist activity, while ortho substitution reduces efficacy but retains PAM properties. To validate, synthesize analogs via regioselective bromination, and test using calcium flux assays or two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing α7 nAChRs. Data contradictions (e.g., variable EC50 values) may arise from differences in assay conditions or receptor desensitization rates .

Q. What strategies resolve contradictions in purity or crystallinity data across synthetic batches?

- Methodological Answer : Contradictions may stem from polymorphic forms or residual solvents. Use XRPD to identify crystalline phases and dynamic vapor sorption (DVS) to assess hygroscopicity. For purity discrepancies, employ orthogonal methods: ¹H/¹³C NMR for structural confirmation, and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal catalysts. Statistical analysis (e.g., ANOVA) of batch data can identify process variables (e.g., cooling rate during crystallization) requiring optimization .

Q. How can structural analogs be designed to improve selectivity for α7 nAChRs over other receptor subtypes?

- Methodological Answer : Replace the bromine atom with halogens (Cl, I) or electron-withdrawing groups (e.g., CF3) to modulate electronic effects. For steric optimization, introduce substituents on the cyclopentaquinoline scaffold. Use molecular docking (e.g., AutoDock Vina) to predict binding poses at the transmembrane allosteric site. Validate selectivity via competitive binding assays against α4β2 or muscle-type nAChRs .

Q. What mechanistic insights explain the compound’s dual role as an allosteric agonist and PAM?

- Methodological Answer : Mechanistic studies suggest that binding at the transmembrane domain stabilizes the open-channel conformation (agonist effect) while enhancing acetylcholine’s efficacy (PAM effect). Use site-directed mutagenesis (e.g., modifying residues in the M2-M3 loop) to identify critical interaction sites. Single-channel recording can quantify open probability and mean open time to differentiate agonist vs. PAM effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.